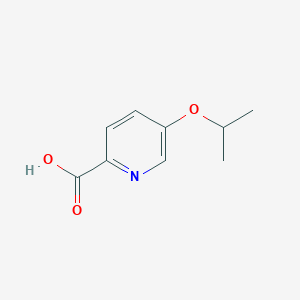

5-Isopropoxypicolinic acid

Vue d'ensemble

Description

5-Isopropoxypicolinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by its IUPAC name, 5-isopropoxy-2-pyridinecarboxylic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an isopropoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxypicolinic acid typically involves the reaction of 2-chloronicotinic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Isopropoxypicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

5-Isopropoxypicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 5-Isopropoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Propan-2-yloxy)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

3-(Propan-2-yloxy)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

Uniqueness

5-Isopropoxypicolinic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

5-Isopropoxypicolinic acid (5-IPA) is a derivative of picolinic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of 5-IPA, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Picolinic Acid and Its Derivatives

Picolinic acid (PA), the parent compound, is an endogenous metabolite of L-tryptophan and is involved in various physiological processes. It exhibits neuroprotective, immunological, and antimicrobial properties, primarily through its ability to chelate metal ions such as zinc and iron, which are crucial for numerous biological functions . The biological activity of 5-IPA is believed to be linked to these properties.

Neuroprotective Effects

Studies have indicated that picolinic acid can inhibit neurotoxic effects associated with certain metabolites in the kynurenine pathway, potentially offering protective benefits against neuroinflammation . The implications for 5-IPA in neuroprotection remain an area for future research but could align with findings related to PA.

Anti-inflammatory Properties

Picolinic acid has been shown to enhance immune responses by promoting macrophage activation and increasing nitric oxide synthase expression. This suggests that 5-IPA may similarly enhance immune function and contribute to anti-inflammatory responses through similar pathways .

Comparative Studies

A comparative study involving picolinic acid levels in patients with suicidal behavior highlighted its potential role as a biomarker for suicidality. Lower levels of picolinic acid were associated with increased neuroinflammation, suggesting a protective role against suicidal tendencies . While specific data on 5-IPA is not yet available, these findings underscore the importance of further exploration into its biological roles.

Antiviral Activity

Recent studies have demonstrated that picolinic acid can inhibit enveloped viruses such as SARS-CoV-2 through mechanisms that involve blocking viral entry and fusion processes . Given the structural similarities between 5-IPA and PA, it is plausible that 5-IPA may also exhibit antiviral properties worth investigating.

Data Summary

Propriétés

IUPAC Name |

5-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQXTTPXTATBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619654 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832714-60-0 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.